molecular formula C23H21NO4 B2548866 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid CAS No. 2138033-46-0

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid

Cat. No.: B2548866
CAS No.: 2138033-46-0
M. Wt: 375.424
InChI Key: GZOOVXCJZHTGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid is a complex organic compound with a molecular weight of 375.42 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a propiolic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the piperidine ring and alkyne moiety contribute to its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid
  • Fmoc-L-Arg (Me, Me)-OH (symmetrical)
  • Fmoc-Nw-nitro-L-arginine

Uniqueness

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. The presence of the Fmoc group allows for easy removal under mild conditions, making it a valuable tool in peptide synthesis and other applications .

Properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOVXCJZHTGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.